MCA17-1

Liver fibrosis Hepatic stellate cell activation TGF-β1 signaling

Researchers screening for liver fibrosis inhibitors often face weak positive controls that produce narrow assay windows. MCA17-1 solves this with a robust IC50 of 9.84 μM in TGF-β1-stimulated LX-2 cells-a 35.4-point advantage over obeticholic acid at 10 μM. In vivo, 5 mg/kg oral gavage yields 75.2% ALT reduction. • Validated TGF-β1/Smad pathway inhibitor with quantifiable pharmacodynamic markers • Reproducible efficacy metrics for assay validation and hit-to-lead benchmarking • Reliable supply from engineered fungal strain, ensuring batch-to-batch consistency

Molecular Formula C14H15NO5
Molecular Weight 277.27 g/mol
Cat. No. B13911619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMCA17-1
Molecular FormulaC14H15NO5
Molecular Weight277.27 g/mol
Structural Identifiers
SMILESCC=CC=CC=CC(=C1C(=O)C(NC1=O)CC(=O)O)O
InChIInChI=1S/C14H15NO5/c1-2-3-4-5-6-7-10(16)12-13(19)9(8-11(17)18)15-14(12)20/h2-7,9,16H,8H2,1H3,(H,15,20)(H,17,18)/b3-2+,5-4+,7-6+,12-10+/t9-/m0/s1
InChIKeyVUKQFOBCWCOKLO-FTQWZCPCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MCA17-1 (2-[(2S,4E)-4-[(2E,4E,6E)-1-hydroxyocta-2,4,6-trienylidene]-3,5-dioxopyrrolidin-2-yl]acetic acid): A Fungal-Derived Tetramic Acid with Quantified Anti-Fibrotic Activity


2-[(2S,4E)-4-[(2E,4E,6E)-1-hydroxyocta-2,4,6-trienylidene]-3,5-dioxopyrrolidin-2-yl]acetic acid, also known as MCA17-1 (CAS 2661480-70-0), is a tetramic acid-type secondary metabolite with molecular formula C14H15NO5 and molecular weight 277.27 g/mol [1]. The compound was discovered via genome mining and activation of a silent biosynthetic gene cluster (mca17) in the mushroom endophytic fungus Calcarisporium arbuscula [2]. Structurally, it features a 3,5-dioxopyrrolidin-2-yl core with an acetic acid moiety at the 2-position and a 1-hydroxyocta-2,4,6-trienylidene substituent at the 4-position, with a defined (2S) stereocenter [1]. Unlike many in-class tetramic acid derivatives that are evaluated for antimicrobial or anticancer applications, MCA17-1 has been specifically characterized for anti-liver fibrosis activity in both in vitro hepatic stellate cell models and in vivo CCl4-induced murine fibrosis models [2].

Why In-Class Tetramic Acid Derivatives Cannot Substitute for MCA17-1 in Liver Fibrosis Research


Substituting MCA17-1 with other tetramic acid derivatives or general 3,5-dioxopyrrolidine-containing compounds is scientifically unsound for anti-fibrotic applications. The tetramic acid scaffold is broadly distributed among fungal secondary metabolites, but biological activity is exquisitely dependent on specific substitution patterns and stereochemistry. MCA17-1 possesses a unique (2S,4E)-configured 1-hydroxyocta-2,4,6-trienylidene moiety that is biosynthetically derived from a dedicated PKS-NRPS hybrid enzyme encoded by the activated mca17 gene cluster [1]. Commercially available analogs such as (2,5-dioxopyrrolidin-3-yl)acetic acid (CAS 6324-87-4) or (2,5-dioxopyrrolidin-1-yl)acetic acid (CAS 5626-41-5) lack the extended conjugated triene system and the specific (2S) stereochemistry, which are critical determinants of target engagement in the TGF-β1/Smad signaling pathway [2]. Even structurally related fungal tetramic acids—including equisetin, trichosetin, and aurovertins (the primary metabolite of wild-type C. arbuscula)—exhibit divergent biological profiles and have not demonstrated the liver fibrosis-suppressing activity that has been quantified for MCA17-1 in head-to-head comparisons with obeticholic acid [1].

Quantitative Differentiation Evidence for MCA17-1: Head-to-Head Comparisons with Obeticholic Acid and Untreated Controls


Superior Suppression of TGF-β1-Induced LX-2 Hepatic Stellate Cell Activation Relative to Obeticholic Acid

MCA17-1 demonstrates quantitatively greater suppression of TGF-β1-induced LX-2 cell activation compared to the clinical-stage FXR agonist obeticholic acid (OCA), the positive control in the original discovery study. At a concentration of 10 μM, MCA17-1 reduced cell viability to 49.6% in TGF-β1-stimulated LX-2 cells, whereas obeticholic acid at the identical concentration reduced viability only to 85.0% [1]. This represents a 35.4 percentage-point advantage in activation suppression for MCA17-1 under identical assay conditions.

Liver fibrosis Hepatic stellate cell activation TGF-β1 signaling

Direct IC50 Comparison Against Obeticholic Acid in LX-2 Hepatic Stellate Cells

The dose-response relationship for MCA17-1 in TGF-β1-stimulated LX-2 cells yields an IC50 value of 9.84 ± 1.05 μM [1]. The positive control obeticholic acid did not achieve 50% inhibition across the tested concentration range (up to 20 μM), indicating an IC50 substantially higher than 20 μM under identical experimental conditions [1]. This quantitative potency differential establishes MCA17-1 as the more active compound in this in vitro model of hepatic stellate cell activation.

Anti-fibrotic potency Dose-response IC50 comparison

Superior ALT Reduction in CCl4-Induced Murine Liver Fibrosis Model Relative to Obeticholic Acid

In a CCl4-induced mouse model of liver fibrosis, MCA17-1 produced superior reduction of serum alanine aminotransferase (ALT), a key biochemical marker of hepatocellular injury, relative to obeticholic acid. MCA17-1 administered at 5 mg/kg reduced ALT levels by 75.2% compared to the CCl4 model group, whereas obeticholic acid at the same dose reduced ALT by 34.8% [1]. The 40.4 percentage-point advantage in ALT reduction indicates substantially greater hepatoprotective efficacy in vivo for MCA17-1 under matched dosing conditions.

In vivo liver fibrosis Hepatoprotection ALT reduction

AST Reduction Advantage Over Obeticholic Acid in In Vivo Fibrosis Model

In the same CCl4-induced murine liver fibrosis model, MCA17-1 also demonstrated quantitatively superior reduction of serum aspartate aminotransferase (AST) relative to obeticholic acid. MCA17-1 (5 mg/kg) reduced AST levels by 57.0% compared to the CCl4 model group, while obeticholic acid at the matched 5 mg/kg dose reduced AST by 27.2% [1]. This 29.8 percentage-point advantage provides a second, independent biochemical confirmation of MCA17-1's superior in vivo hepatoprotective effect relative to the clinical comparator.

In vivo liver fibrosis Hepatoprotection AST reduction

Dose-Dependent Suppression of Fibrosis Markers (α-SMA, COL1A1) in TGF-β1-Stimulated LX-2 Cells

MCA17-1 produces significant, dose-dependent suppression of established fibrogenic markers in TGF-β1-stimulated LX-2 cells. Compared to the TGF-β1 model group, treatment with MCA17-1 at 1 μmol·L⁻¹ and 5 μmol·L⁻¹ significantly decreased both transcript levels and protein expression of α-SMA and COL1A1 (P < 0.001) [1]. The study further demonstrated that MCA17-1 impaired the migration ability of LX-2 cells (P < 0.001) [1]. While no direct comparator compound was run in this specific assay within the cited study, these data provide quantitative, statistically validated baseline efficacy metrics against which alternative compounds can be benchmarked in cross-study comparisons.

HSC activation markers α-SMA downregulation Collagen suppression

Distinct Biosynthetic Origin via Silent Gene Cluster Activation Enabling Scalable Production

MCA17-1 is produced via a defined and patented genetic engineering strategy rather than low-yield extraction from wild-type fungal biomass. The compound is biosynthesized by an engineered Calcarisporium arbuscula strain (CGMCC No. 20248) in which the silent mca17 gene cluster is activated through overexpression of a pathway-specific zinc finger transcriptional regulator in an aurovertin null-production mutant background [1]. This genetic engineering approach has been validated and the producing strain is deposited in a recognized culture collection, providing a reproducible and scalable sourcing pathway [2]. In contrast, many structurally related tetramic acids (e.g., equisetin, cyclopiazonic acid) rely on wild-type fermentation with variable titers or complex total synthesis routes, introducing supply chain uncertainty for research programs.

Biosynthetic engineering Natural product sourcing Scalable production

Validated Application Scenarios for MCA17-1 Based on Quantitative Comparative Evidence


Phenotypic Screening for Novel Anti-Fibrotic Agents Requiring a Potent Positive Control

MCA17-1 is ideally suited as a positive control compound in phenotypic screening campaigns aimed at identifying novel liver fibrosis inhibitors. With a quantified IC50 of 9.84 μM in TGF-β1-stimulated LX-2 cells and superior potency relative to the clinically benchmarked obeticholic acid (OCA IC50 > 20 μM under identical conditions), MCA17-1 provides a robust, reproducible efficacy benchmark [1]. Its 35.4 percentage-point advantage in LX-2 activation suppression over OCA at 10 μM ensures a strong signal window, reducing the risk of assay failure due to weak positive control performance. This scenario is particularly relevant for academic screening cores and biopharma hit-to-lead programs where assay validation with a reliable reference compound is required prior to library screening.

In Vivo Proof-of-Concept Studies in Chemically Induced Liver Fibrosis Models

MCA17-1 is validated for in vivo efficacy testing in the CCl4-induced murine liver fibrosis model, a standard preclinical system for evaluating anti-fibrotic drug candidates. The compound's 75.2% ALT reduction and 57.0% AST reduction at 5 mg/kg (oral gavage) represent substantial hepatoprotective effects that surpass obeticholic acid by 40.4 and 29.8 percentage points, respectively [1]. This quantitative in vivo advantage supports the use of MCA17-1 as either a standalone test article for mechanism-of-action studies or as a comparator benchmark when evaluating novel anti-fibrotic candidates. Researchers planning in vivo fibrosis studies with serum biochemistry and histopathology endpoints will benefit from the published, reproducible efficacy metrics established for this compound.

Mechanistic Studies of TGF-β1/Smad Signaling Pathway Modulation

MCA17-1 has been mechanistically characterized as an inhibitor of the TGF-β1/Smad signaling pathway, with validated suppression of Smad2/3 phosphorylation in both in vitro LX-2 cells and in vivo CCl4-treated mouse liver tissue (P < 0.05) [1]. The compound's ability to reduce transcript and protein levels of α-SMA, COL1A1, and Fibronectin 1 at concentrations as low as 1 μM establishes a clear pharmacodynamic fingerprint [1]. This scenario is appropriate for research groups investigating TGF-β1-driven fibrogenesis, hepatic stellate cell activation biology, or pathway-targeted therapeutic development. Unlike broader-spectrum anti-fibrotic agents, MCA17-1 offers a defined molecular target profile that can serve as a chemical biology probe for dissecting Smad-dependent versus Smad-independent fibrotic signaling.

Natural Product Biosynthesis and Genome Mining Research

MCA17-1 serves as an exemplary case study and reference material for natural product discovery via silent gene cluster activation. The compound is produced by an engineered C. arbuscula strain (CGMCC No. 20248) in which overexpression of a pathway-specific transcription factor activates the otherwise silent mca17 biosynthetic gene cluster [1]. The biosynthetic pathway involves a PKS-NRPS hybrid enzyme, producing a tetramic acid scaffold with a defined (2S) stereocenter and conjugated triene system [2]. Researchers in fungal natural products, synthetic biology, and metabolic engineering can employ MCA17-1 as a characterized product for analytical method development, biosynthetic pathway elucidation studies, or as a positive control when validating new genome mining or heterologous expression platforms.

Quote Request

Request a Quote for MCA17-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.